molecular formula C10H11N3 B2784703 1-(prop-2-en-1-yl)-1H-indazol-6-amine CAS No. 123177-51-5

1-(prop-2-en-1-yl)-1H-indazol-6-amine

Cat. No.: B2784703
CAS No.: 123177-51-5
M. Wt: 173.219
InChI Key: BNGYJOOZQDHMCO-UHFFFAOYSA-N
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Description

1-(prop-2-en-1-yl)-1H-indazol-6-amine is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities. This particular compound features a prop-2-en-1-yl group attached to the nitrogen atom of the indazole ring and an amine group at the 6th position. Its unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(prop-2-en-1-yl)-1H-indazol-6-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with suitable electrophiles. For instance, starting from 2-aminobenzonitrile, the compound can be synthesized via a multi-step process involving:

  • Formation of the hydrazone intermediate by reacting 2-aminobenzonitrile with prop-2-en-1-yl hydrazine.
  • Cyclization of the hydrazone intermediate under acidic or basic conditions to form the indazole ring.
  • Introduction of the amine group at the 6th position through nitration followed by reduction.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-en-1-yl)-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: The amine group at the 6th position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride for converting the amine group into a more reactive intermediate.

Major Products:

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

1-(prop-2-en-1-yl)-1H-indazol-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)-1H-indazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

    1H-indazole-6-amine: Lacks the prop-2-en-1-yl group, making it less hydrophobic and potentially altering its biological activity.

    1-(prop-2-en-1-yl)-1H-indazole: Similar structure but without the amine group at the 6th position, affecting its reactivity and interaction with biological targets.

Uniqueness: 1-(prop-2-en-1-yl)-1H-indazol-6-amine is unique due to the presence of both the prop-2-en-1-yl group and the amine group at the 6th position. This dual functionality allows for diverse chemical reactivity and potential biological activities, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-prop-2-enylindazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-5-13-10-6-9(11)4-3-8(10)7-12-13/h2-4,6-7H,1,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGYJOOZQDHMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=CC(=C2)N)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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